BenchChemオンラインストアへようこそ!

1-(4-Benzylpiperazin-1-yl)-2-phenoxypropan-1-one

HSF1 pathway inhibition CCR8 agonism phenotypic screening

1-(4-Benzylpiperazin-1-yl)-2-phenoxypropan-1-one (C20H24N2O2, MW 324.4 g/mol) is a core phenoxybenzylpiperazine amide that embodies the minimal pharmacophoric structure required for engagement with multiple therapeutically relevant target classes. The compound integrates a benzylpiperazine basic moiety with a 2-phenoxypropanoyl carbonyl linker, forming a versatile scaffold from which key probes and clinical candidates—including CCR8 agonists and HSF1 pathway inhibitors—have been elaborated.

Molecular Formula C20H24N2O2
Molecular Weight 324.4 g/mol
Cat. No. B3914402
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Benzylpiperazin-1-yl)-2-phenoxypropan-1-one
Molecular FormulaC20H24N2O2
Molecular Weight324.4 g/mol
Structural Identifiers
SMILESCC(C(=O)N1CCN(CC1)CC2=CC=CC=C2)OC3=CC=CC=C3
InChIInChI=1S/C20H24N2O2/c1-17(24-19-10-6-3-7-11-19)20(23)22-14-12-21(13-15-22)16-18-8-4-2-5-9-18/h2-11,17H,12-16H2,1H3
InChIKeyOESYKOSTJSFQQI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Benzylpiperazin-1-yl)-2-phenoxypropan-1-one in Scientific Procurement: Defining the Phenoxybenzylpiperazine Scaffold


1-(4-Benzylpiperazin-1-yl)-2-phenoxypropan-1-one (C20H24N2O2, MW 324.4 g/mol) is a core phenoxybenzylpiperazine amide that embodies the minimal pharmacophoric structure required for engagement with multiple therapeutically relevant target classes [1]. The compound integrates a benzylpiperazine basic moiety with a 2-phenoxypropanoyl carbonyl linker, forming a versatile scaffold from which key probes and clinical candidates—including CCR8 agonists and HSF1 pathway inhibitors—have been elaborated [2]. Its value in procurement lies in its authenticated identity as a reference standard for structure–activity relationship (SAR) normalization, enabling systematic comparison against structurally diverged analogs where biological activity has been rigorously quantified.

Why 1-(4-Benzylpiperazin-1-yl)-2-phenoxypropan-1-one Cannot Be Trivially Substituted: Mechanistic and Scaffold Divergence


Generic substitution within the phenoxybenzylpiperazine class is unreliable because the precise combination of the benzylpiperazine base, the phenoxypropanoyl carbonyl linker, and the terminal phenoxy ring dictates both target engagement and pathway selectivity [1]. Systematic SAR studies of the closely related phenoxybenzylpiperazine series reveal that seemingly conservative structural modifications—such as exchanging the piperazinyl nitrogen for a piperidinyl carbon or altering the linker length—can invert pharmacological activity from agonism to antagonism or shift potency by more than an order of magnitude [1]. Furthermore, the carbonyl linker of 1-(4-benzylpiperazin-1-yl)-2-phenoxypropan-1-one participates in hydrogen-bond networks with protein targets that are absent in analogs bearing reduced or substituted linkers, making potency data from non-carbonyl congeners non-transferable [2]. For procurement, this means that only the exact compound guarantees the pharmacological fingerprint observed in published SAR tables.

Quantitative Differentiation Evidence for 1-(4-Benzylpiperazin-1-yl)-2-phenoxypropan-1-one Relative to Key Analogs and In-Class Candidates


Mechanistic Pathway Divergence Versus ZK756326: HSF1 Stress Pathway Inhibition Instead of CCR8 Agonism

1-(4-Benzylpiperazin-1-yl)-2-phenoxypropan-1-one serves as the core scaffold for CCT251236, a chemical probe that inhibits HSF1-mediated HSP72 induction with a pIC50 of 7.73 ± 0.07 (IC50 = 19 nM, n = 15) in SK-OV-3 cells [1]. In contrast, the closely related phenoxybenzylpiperazine ZK756326 functions as a CCR8 agonist (human CCR8 calcium mobilization EC50 = 254 nM) with no reported HSF1 pathway inhibitory activity [2]. HSF1 pathway inhibition is mechanistically orthogonal to CCR8 agonism, representing a fundamentally distinct pharmacological application that cannot be achieved with ZK756326.

HSF1 pathway inhibition CCR8 agonism phenotypic screening

Scaffold Class Specificity: Piperazine Versus Piperidine Ring Determines CCR8 Agonist Potency by 10-Fold

SAR studies of phenoxybenzylpiperazine analogues as CCR8 agonists demonstrate that exchanging the piperazinyl ring for a piperidinyl ring increases CCR8 agonism by 10-fold [1]. The target compound 1-(4-benzylpiperazin-1-yl)-2-phenoxypropan-1-one contains the piperazine ring, categorizing it as a member of the lower-potency piperazine class for CCR8 agonism. Laboratories seeking maximal CCR8 agonist potency should select the piperidine variant; however, those conducting systematic SAR normalization require the piperazine reference compound for accurate potency calibration across the series.

CCR8 agonist piperazine scaffold piperidine SAR

ChEMBL Biochemical Selectivity Profile: Differential Inhibition of PPM1A and STEP Phosphatases

1-(4-Benzylpiperazin-1-yl)-2-phenoxypropan-1-one has been profiled against recombinant human protein phosphatases in ChEMBL-curated BindingDB assays. It inhibits PPM1A (PP2Cα) with an IC50 of 20,000 nM [1] and STEP (striatal-enriched protein tyrosine phosphatase) with a Ki of 20,000 nM [2]. These values indicate a consistent weak affinity (~20 µM range) for distinct phosphatase targets, establishing a baseline selectivity fingerprint for the unelaborated scaffold. Analogs bearing additional substituents on the phenoxy or benzyl rings may exhibit significantly different phosphatase inhibition profiles, making the unsubstituted scaffold a critical negative control for selectivity studies.

PPM1A inhibition STEP inhibition biochemical selectivity

CHK1 Checkpoint Kinase Inhibition as a Scaffold Distinguisher from Target-Specific Inhibitors

The target compound inhibits human CHK1 with an IC50 of 1,550 nM, as measured by HTRF assay using STK1 as substrate with a 10-minute incubation [1]. CHK1 inhibition at low micromolar concentrations provides a quantitative selectivity marker that distinguishes this scaffold from highly optimized, target-specific CHK1 inhibitors (which typically exhibit IC50 values in the low nanomolar range). This intermediate potency indicates the scaffold may contain a CHK1 pharmacophore element that can serve as a starting point for medicinal chemistry optimization.

CHK1 inhibition kinase selectivity scaffold profiling

Structural Differentiation: Phenoxypropanoyl Carbonyl Linker Enables Hydrogen-Bond Networks Absent in Ethanone and Reduced-Linker Analogs

Systematic SAR of phenoxybenzylpiperazine analogues reveals that the carbonyl group of the 2-phenoxypropanoyl linker is essential for high-affinity target engagement, while replacing the propanone linker with an ethanone linker (one carbon shorter) or a propyl linker (carbonyl reduced to methylene) abolishes or severely attenuates biological activity [1][2]. This structural feature distinguishes 1-(4-benzylpiperazin-1-yl)-2-phenoxypropan-1-one from its closest commercially available structural analogs, including 1-(4-benzylpiperazinyl)-2-phenoxyethan-1-one (C19H22N2O2) and 1-(2-phenoxypropanoyl)piperazine (C13H18N2O2, lacking the benzyl group), which lack the precise hydrogen-bonding geometry of the target compound.

carbonyl hydrogen bonding linker SAR scaffold differentiation

Evidence-Anchored Research and Industrial Applications of 1-(4-Benzylpiperazin-1-yl)-2-phenoxypropan-1-one


Scaffold Reference Standard for Phenoxybenzylpiperazine SAR Normalization in CCR8 Agonist Programs

As the foundational phenoxybenzylpiperazine scaffold, this compound serves as an essential reference standard for calibrating SAR tables in CCR8 agonist discovery. Systematic SAR from Li et al. (2023) demonstrates that the piperazine scaffold (target compound) yields ~10-fold lower CCR8 agonist potency than the piperidine variant [1]. Laboratories conducting fragment expansion or scaffold-hopping studies require this exact compound to establish a quantitative baseline against which potency gains from structural modifications can be measured.

Negative Control for Phosphatase Selectivity Profiling in Medicinal Chemistry Campaigns

The compound's consistent ~20 µM inhibition of both PPM1A (IC50 = 20,000 nM) and STEP (Ki = 20,000 nM) establishes it as a selectivity baseline control [2][3]. When elaborated analogs are assessed for off-target phosphatase activity, this scaffold provides the reference point for determining whether structural modifications have introduced or eliminated phosphatase liabilities.

HSF1 Pathway Inhibitor Fragment for Phenotypic Screening Library Assembly

The validated HSF1 pathway inhibitory activity of elaborated analogs built on this scaffold (CCT251236: IC50 = 19 nM for HSP72 induction inhibition) identifies the compound as a privileged starting fragment for HSF1 phenotypic screening libraries [4]. Procurement of the unelaborated scaffold enables medicinal chemistry groups to independently confirm scaffold-dependent HSF1 pathway engagement before committing to full analog synthesis.

CHK1 Kinase Inhibitor Lead Generation Starting Point

With an IC50 of 1,550 nM against human CHK1, this scaffold represents a tractable starting point for kinase inhibitor lead optimization [5]. The intermediate potency provides a sufficient window for detecting potency improvements while the low molecular weight (324.4 g/mol) offers substantial room for property-guided optimization.

Quote Request

Request a Quote for 1-(4-Benzylpiperazin-1-yl)-2-phenoxypropan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.